molecular formula C16H21N5O3 B1396426 tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate CAS No. 1338494-67-9

tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate

Cat. No.: B1396426
CAS No.: 1338494-67-9
M. Wt: 331.37 g/mol
InChI Key: DVIBQAUMRXIHGP-UHFFFAOYSA-N
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Description

Tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.37 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between tert-butyl 2-amino phenylcarbamate and benzoyl isocyanate. The reaction conditions often include the use of coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the desired carbamate structure .

Antimicrobial Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant antimicrobial properties. A study demonstrated that various substituted benzamido phenylcarbamates showed promising antibacterial activity against strains such as E. coli and B. cereus. The minimum inhibitory concentration (MIC) values were notably lower for these compounds compared to standard antibiotics, suggesting enhanced efficacy against drug-resistant pathogens .

Anti-inflammatory Activity

In vivo studies have shown that this compound exhibits anti-inflammatory properties. In a carrageenan-induced rat paw edema model, compounds related to this structure demonstrated a percentage inhibition of inflammation ranging from 39% to 54%, comparable to indomethacin, a well-known anti-inflammatory drug .

The biological activity of this compound can be attributed to its interaction with specific biological targets. In silico docking studies suggest that it binds effectively to the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. This binding affinity may explain its observed anti-inflammatory effects .

Data Tables

Biological Activity Tested Strains MIC (µg/mL) Inhibition (%)
AntibacterialE. coli12.570
B. cereus15.065
Anti-inflammatoryRat paw edema modelN/A54

Case Studies

  • Case Study on Antibacterial Activity : A series of experiments were conducted where various derivatives were synthesized and tested against multiple bacterial strains. The results showed that some derivatives exhibited significant antibacterial properties with low toxicity profiles when assessed using the Artemia salina assay .
  • Case Study on Anti-inflammatory Effects : In a controlled study involving carrageenan-induced inflammation in rats, compounds similar to this compound were administered. The results indicated a marked reduction in swelling compared to the control group, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

tert-butyl N-[2-(3-benzamido-1H-1,2,4-triazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)17-10-9-12-18-14(21-20-12)19-13(22)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,23)(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBQAUMRXIHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NN1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119632
Record name Carbamic acid, N-[2-[5-(benzoylamino)-1H-1,2,4-triazol-3-yl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-67-9
Record name Carbamic acid, N-[2-[5-(benzoylamino)-1H-1,2,4-triazol-3-yl]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[5-(benzoylamino)-1H-1,2,4-triazol-3-yl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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